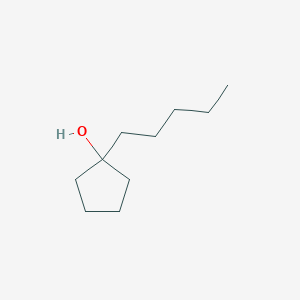

1-(N-Pentyl)cyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pentylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-7-10(11)8-5-6-9-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRXLSZAZXWDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058694 | |

| Record name | 1-(n-Pentyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194800-16-3 | |

| Record name | 1-(n-Pentyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 1 N Pentyl Cyclopentanol and Its Analogs

Established Synthetic Pathways for Cyclopentanol (B49286) Derivatives

The formation of the 1-(N-Pentyl)cyclopentanol structure typically involves the creation of a carbon-carbon bond at the C1 position of a cyclopentane (B165970) ring, introducing the pentyl group. Established methods for achieving this transformation often rely on robust and well-understood reaction mechanisms.

Direct Synthetic Routes to this compound

A primary and direct method for the synthesis of this compound is the Grignard reaction. organic-chemistry.orgadichemistry.com This classic organometallic reaction involves the nucleophilic addition of a pentylmagnesium halide (a Grignard reagent) to cyclopentanone (B42830). organic-chemistry.orgadichemistry.com The Grignard reagent, prepared by reacting an n-pentyl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is a potent nucleophile. adichemistry.comwvu.edu The negatively polarized carbon of the pentyl group attacks the electrophilic carbonyl carbon of cyclopentanone. wvu.edu Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound. umkc.edu

The general transformation can be represented as follows:

Formation of the Grignard Reagent: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr (in anhydrous ether)

Addition to Cyclopentanone: CH₃(CH₂)₄MgBr + C₅H₈O → C₁₀H₂₁OMgBr

Protonation: C₁₀H₂₁OMgBr + H₃O⁺ → C₁₀H₂₀O + Mg(OH)Br

This method is highly effective for creating tertiary alcohols with a specific alkyl substituent on a cyclic backbone.

Multi-step Synthetic Sequences for Pentyl-Substituted Cyclopentanols

In cases where the direct Grignard approach is not feasible or desired, multi-step sequences can be employed to synthesize pentyl-substituted cyclopentanols. One common strategy involves the synthesis of cyclopentanol from cyclopentene (B43876), which can then be oxidized to cyclopentanone, a precursor for the introduction of the pentyl group. wikipedia.org

A patented green synthesis method describes the production of cyclopentanol from dicyclopentadiene (B1670491), a byproduct of petroleum cracking. google.com This process involves:

Pyrolysis of dicyclopentadiene to yield cyclopentadiene (B3395910). google.com

Selective hydrogenation of cyclopentadiene to cyclopentene. google.com

Esterification of cyclopentene with acetic acid to form cyclopentyl acetate (B1210297). google.comresearchgate.net

Hydrolysis of cyclopentyl acetate to produce cyclopentanol. google.com

Thermodynamic analysis of the indirect synthesis of cyclopentanol from cyclopentene via an addition-esterification reaction with acetic acid followed by transesterification has been studied to optimize reaction conditions. researchgate.net

Once cyclopentanol is obtained, it can be oxidized to cyclopentanone. wikipedia.org Subsequently, the pentyl group can be introduced via a Grignard reaction as described in the previous section.

Another approach starts from biomass-derived furfural (B47365), which can be converted to cyclopentanol through a series of hydrogenation and rearrangement reactions. wikipedia.orgnih.gov This renewable route offers a sustainable alternative to petroleum-based feedstocks. nih.gov The resulting cyclopentanol can then be converted to this compound.

Novel Synthetic Approaches in Cyclopentanol Chemistry

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing cyclopentanol derivatives, including catalytic, asymmetric, and environmentally benign approaches.

Catalytic and Asymmetric Synthesis of Cyclopentanol Stereoisomers

The development of catalytic and asymmetric methods allows for the synthesis of specific stereoisomers of substituted cyclopentanols, which is crucial when chirality is a key feature of the target molecule. While this compound itself is achiral, the methodologies developed for the asymmetric synthesis of other cyclopentanol derivatives are relevant to the broader class of compounds.

Organocatalysis has emerged as a powerful tool for the stereoselective construction of highly functionalized cyclopentanes. nih.gov For instance, domino reactions catalyzed by chiral organic molecules can create multiple stereocenters in a single pot with high efficiency. nih.gov The use of N-heterocyclic carbenes (NHCs) in combination with Lewis acids has enabled the synthesis of highly substituted cyclopentanols with excellent diastereoselectivity and enantioselectivity. nih.gov

Phosphine-catalyzed [3+2] cycloaddition reactions of alkynoates with electron-deficient alkenes have been developed to produce cyclopentene compounds containing all-carbon quaternary stereocenters with high diastereoselectivities. elsevierpure.com These cyclopentenes can then be hydrogenated to the corresponding saturated cyclopentanes.

The following table summarizes some novel catalytic approaches to cyclopentane ring systems.

| Catalytic System | Reaction Type | Key Features |

| Organocatalyst (e.g., prolinol derivatives) | Triple Michael Domino Reaction | Forms multiple C-C bonds and stereocenters in one pot. nih.gov |

| N-Heterocyclic Carbene (NHC) / Lewis Acid | Annulation of Enals and Ketoesters | Generates highly substituted cyclopentanols with multiple stereocenters. nih.gov |

| Phosphine Catalysts | [3+2] Cycloaddition | Creates cyclopentenes with quaternary stereocenters. elsevierpure.com |

| Squaramide Catalyst | Asymmetric Michael Addition | High enantioselectivity in the addition of diones to oxindoles. beilstein-journals.org |

Green Chemistry Principles in Cyclopentanol Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of cyclopentanol and its derivatives. thieme-connect.de This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to improve atom economy. thieme-connect.de

The synthesis of cyclopentanol from biomass-derived furfural is a prime example of a green approach. wikipedia.orgnih.gov This process avoids the use of fossil fuels and can be carried out using heterogeneous catalysts that are easily separated and recycled. nih.govamazonaws.com For instance, a Ru-Mo bimetallic catalyst has shown high selectivity for the conversion of furfural to cyclopentanol. nih.gov Similarly, Ni-Cu bimetallic catalysts on MOF supports have been used for the efficient synthesis of cyclopentanone from furfural. amazonaws.com

Derivatization and Structural Modification of this compound

Once synthesized, this compound can serve as a scaffold for further structural modifications to create a variety of analogs. The tertiary alcohol functional group is a key site for derivatization.

Common derivatization reactions for alcohols include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, reacting this compound with acetic anhydride (B1165640) would yield 1-pentylcyclopentyl acetate.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Dehydration: Elimination of water, typically under acidic conditions, to form an alkene. In the case of this compound, this would likely lead to a mixture of cyclopentene derivatives.

Halogenation: Replacement of the hydroxyl group with a halogen atom using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

These derivatizations allow for the fine-tuning of the molecule's physical and chemical properties. For example, converting the alcohol to an ester can alter its polarity and reactivity. The synthesis of various esters of cyclopentanol, such as aspartic acid ring pentyl ester, has been noted for its potential biochemical functions. google.com

Strategies for Functional Group Transformations

Once this compound is synthesized, its hydroxyl group serves as a versatile handle for a variety of functional group transformations, enabling the creation of diverse analogs. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Key transformations of the tertiary alcohol group include:

Etherification: The hydroxyl group can be converted to an ether. For example, reaction with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding ether. This modification can alter the compound's polarity and hydrogen bonding capacity.

Esterification: Treatment with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC) can produce esters. Esters are often used as prodrugs to enhance bioavailability.

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen (F, Cl, Br, I) using various reagents. For instance, thionyl chloride (SOCl₂) can be used to synthesize the corresponding alkyl chloride. chegg.com These halogenated analogs can serve as intermediates for further nucleophilic substitution reactions.

The following table summarizes some potential functional group transformations starting from this compound:

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | R-X (Alkyl Halide), NaH | Ether |

| This compound | R-COCl, Pyridine | Ester |

| This compound | SOCl₂, Pyridine | Alkyl Chloride |

These transformations highlight the utility of the hydroxyl group as a synthetic linchpin for generating a multitude of derivatives with potentially varied biological activities.

Synthesis of Cyclopentanol-Based Scaffolds for Chemical Library Development

The cyclopentanol ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and biologically active molecules. nih.gov Its three-dimensional structure provides a defined orientation for appended functional groups, making it an attractive core for the development of chemical libraries aimed at drug discovery.

Several advanced methodologies are employed to synthesize diverse libraries of compounds based on the cyclopentanol scaffold:

Ring-Closing Metathesis (RCM): This powerful reaction allows for the formation of cyclopentene rings from acyclic diene precursors. organic-chemistry.org Subsequent functionalization of the double bond and the hydroxyl group can lead to a wide array of cyclopentanol derivatives. For example, starting from d-mannose, a sequence involving Wittig olefination and RCM can produce cyclopentitol scaffolds for library synthesis. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex molecules. nih.gov Isocyanide-based MCRs have been utilized to create highly functionalized cyclopentenyl scaffolds with good stereoselectivity. nih.gov These scaffolds can then be further elaborated into diverse libraries.

Solid-Phase Synthesis: Attaching a cyclopentanol-based scaffold to a solid support allows for the rapid and efficient synthesis of a large number of analogs through parallel synthesis techniques. acs.org For instance, a 3,4-diaminocyclopentanol scaffold can be anchored to a resin and subsequently functionalized to produce a library of compounds. acs.org

The table below outlines different strategies for the development of cyclopentanol-based chemical libraries:

| Synthetic Strategy | Key Features | Example Application |

| Ring-Closing Metathesis | Formation of cyclopentene ring from acyclic precursors. | Synthesis of cyclopentitols from d-mannose. nih.gov |

| Multicomponent Reactions | High efficiency and complexity generation in a single step. | Diastereoselective synthesis of cyclopentenyl scaffolds using isocyanide-based MCRs. nih.gov |

| Solid-Phase Synthesis | Amenable to high-throughput and parallel synthesis. | Library generation from resin-bound 3,4-diaminocyclopentanol scaffolds. acs.org |

These advanced synthetic strategies underscore the importance of the cyclopentanol motif in the design and construction of diverse chemical libraries for the discovery of new therapeutic agents.

Metabolic and Biotransformation Pathways of 1 N Pentyl Cyclopentanol

Enzymatic Mechanisms of Cyclopentanol (B49286) Biotransformation

The biotransformation of the cyclopentanol moiety, the core ring structure of 1-(n-Pentyl)cyclopentanol, has been notably studied in microbial systems. These organisms provide a model for the enzymatic breakdown of the cycloalkane ring.

Oxidative Metabolic Pathways in Microbial Systems (e.g., Pseudomonas N.C.I.B. 9872)

Research has established a detailed oxidative pathway for cyclopentanol in bacteria, particularly Pseudomonas N.C.I.B. 9872, which can utilize it as a sole carbon source. nih.govnih.gov The process is initiated by an NAD+-linked dehydrogenase that oxidizes cyclopentanol to its corresponding ketone. nih.gov This initial step is followed by a series of enzymatic reactions that cleave the ring and further process the resulting linear chain. nih.govnih.gov

The bacterium Pseudomonas sp. strain NCIMB 9872 was used as a model organism to delineate the biochemical pathway for cyclopentanol metabolism. nih.gov The genes responsible for this five-step conversion to glutaric acid have been identified as the cpnABCDE gene cluster. nih.gov This cluster encodes the necessary enzymes that facilitate the complete breakdown of the cyclopentanol ring. nih.gov

Identification of Intermediate Metabolites (e.g., Cyclopentanone (B42830), 5-Valerolactone)

The microbial degradation of cyclopentanol proceeds through a sequence of identifiable intermediate metabolites. nih.gov The complete reaction sequence elucidated in Pseudomonas N.C.I.B. 9872 is as follows:

Cyclopentanol → Cyclopentanone → 5-Valerolactone → 5-Hydroxyvalerate → Glutarate → Acetyl-CoA nih.gov

The first key intermediate is cyclopentanone , formed by the dehydrogenase-catalyzed oxidation of cyclopentanol. nih.gov Subsequently, a crucial Baeyer-Villiger oxidation occurs, catalyzed by cyclopentanone 1,2-monooxygenase (CPMO), which inserts an oxygen atom into the ring to form the lactone, 5-valerolactone . nih.govnih.gov This lactone is then linearized by a hydrolase to form 5-hydroxyvalerate, which is further oxidized to glutarate and ultimately enters central metabolism via acetyl-CoA. nih.gov

Table 1: Microbial Metabolic Pathway of Cyclopentanol in Pseudomonas N.C.I.B. 9872

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Cyclopentanol | Cyclopentanol Dehydrogenase | Cyclopentanone |

| 2 | Cyclopentanone | Cyclopentanone 1,2-Monooxygenase (CPMO) | 5-Valerolactone |

| 3 | 5-Valerolactone | 5-Valerolactone Hydrolase | 5-Hydroxyvalerate |

| 4 | 5-Hydroxyvalerate | 5-Hydroxyvalerate Dehydrogenase | Glutarate |

| 5 | Glutarate | (Further Oxidation) | Acetyl-CoA |

Mammalian Metabolic Fate and Pathways of Cyclopentanol Derivatives

In mammals, foreign compounds (xenobiotics) like this compound are processed by a versatile enzymatic defense system, primarily in the liver. The metabolism is typically biphasic, involving Phase I functionalization and Phase II conjugation reactions. nih.gov

Role of Cytochrome P450 Enzymes in Cyclopentanol Metabolism

The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is central to Phase I metabolism, responsible for catalyzing the majority of oxidative reactions. mdpi.comnih.gov These enzymes are found in high concentrations in the liver and are responsible for the metabolism of a vast array of xenobiotics. nih.gov

For this compound, CYP enzymes would be the key catalysts for the aliphatic hydroxylation of the n-pentyl chain. rsc.org Different CYP isoforms exhibit broad and sometimes overlapping substrate specificities. rsc.org For instance, CYP3A4 is known to metabolize a wide range of structurally diverse and lipophilic compounds. rsc.org The specific isoforms involved in the metabolism of this compound would need to be determined experimentally, but enzymes known for metabolizing aliphatic and alicyclic compounds would be primary candidates.

Table 2: Predicted Mammalian Metabolic Reactions for this compound

| Phase | Reaction Type | Potential Site | Key Enzymes | Predicted Result |

|---|---|---|---|---|

| Phase I | Oxidation | Cyclopentanol -OH group | Alcohol Dehydrogenases | Formation of 1-pentylcyclopentanone |

| Phase I | Hydroxylation | n-Pentyl side chain | Cytochrome P450 (CYP) | Formation of hydroxylated derivatives |

| Phase II | Glucuronidation | -OH groups (parent or metabolite) | UGTs | Formation of glucuronide conjugates |

| Phase II | Sulfation | -OH groups (parent or metabolite) | SULTs | Formation of sulfate (B86663) conjugates |

In Vitro and In Vivo Metabolic Profiling Methodologies

To definitively elucidate the metabolic pathways of this compound, a combination of in vitro and in vivo studies would be employed.

In Vitro Methodologies: These methods use subcellular fractions or cells to study metabolism in a controlled environment.

Liver Microsomes: Preparations of the endoplasmic reticulum from liver cells, which are rich in CYP enzymes, are used to identify Phase I metabolites. rsc.org

Hepatocytes: Intact liver cells provide a more complete picture, containing both Phase I and Phase II enzymes, as well as relevant cofactors.

Recombinant CYP Enzymes: Using specific, individually expressed CYP isoforms helps to pinpoint which enzymes are responsible for particular metabolic transformations. mdpi.com

In Vivo Methodologies: These studies involve administering the compound to living organisms (typically laboratory animals) to understand its absorption, distribution, metabolism, and excretion (ADME) profile under physiological conditions.

Metabolite Profiling: Analysis of biological samples such as plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the identification and quantification of the parent compound and its metabolites.

Pharmacokinetic Studies: These studies measure the concentration of the compound and its metabolites over time to determine rates of absorption, clearance, and half-life.

These established methodologies provide a robust framework for moving from the predictive pathways described above to a confirmed metabolic map for this compound.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentanol |

| Cyclopentanone |

| 5-Valerolactone |

| 5-Hydroxyvalerate |

| Glutarate |

| Acetyl-CoA |

| 1-Pentylcyclopentanone |

Structure Activity Relationship Sar and Biological Activity Research of Cyclopentanol Derivatives

Computational and Chemoinformatic Approaches to SAR Analysis

Computational and chemoinformatic methods are indispensable tools in modern drug discovery, providing insights into how a chemical's structure relates to its biological function. These approaches allow for the virtual screening of compounds and the rational design of new molecules with improved potency and selectivity. For cyclopentanol (B49286) derivatives, these techniques are crucial for predicting their pharmacological profiles and understanding their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule, such as its size, shape, and physicochemical characteristics, determine its activity nih.gov. QSAR models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to correlate these descriptors with the observed biological effects.

The process for developing a QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds, such as cyclopentanol analogs with varying alkyl chain lengths, is chosen.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., molecular connectivity indices).

Model Development : A mathematical model is created using statistical techniques like multiple linear regression or machine learning algorithms to establish a correlation between the descriptors and the biological activity.

Validation : The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation.

For a series of 1-(N-Alkyl)cyclopentanol derivatives, a QSAR study could elucidate how the length of the N-alkyl chain influences a specific biological activity, such as receptor binding affinity.

Table 1: Hypothetical QSAR Descriptors for 1-(N-Alkyl)cyclopentanol Derivatives This table is illustrative and provides examples of descriptors used in QSAR modeling.

| Compound | Alkyl Chain | Molecular Weight (g/mol) | cLogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| 1 | Methyl | 114.19 | 1.2 | 20.2 | 500 |

| 2 | Propyl | 142.24 | 2.2 | 20.2 | 150 |

| 3 | Pentyl | 170.29 | 3.2 | 20.2 | 50 |

| 4 | Heptyl | 198.35 | 4.2 | 20.2 | 120 |

Molecular Docking and Dynamics Simulations in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. This method is crucial for understanding the molecular basis of a drug's action by visualizing the interactions between the ligand and the active site of the receptor. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on binding energy.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and the flexibility of both the ligand and the receptor. This combination of docking and MD simulation provides valuable insights into the binding mechanism and the key amino acid residues involved in the interaction. For instance, these methods could be used to study how 1-(N-Pentyl)cyclopentanol binds to a target like the cannabinoid type 1 (CB1) receptor, identifying crucial hydrogen bonds or hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound This table presents hypothetical data to demonstrate the output of a molecular docking study.

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| CB1 Receptor | -8.5 | Phe200, Trp279, Leu276 | Hydrophobic |

| CB1 Receptor | -8.5 | Ser383 | Hydrogen Bond (with hydroxyl group) |

| CB2 Receptor | -7.9 | Val113, Ile110 | Hydrophobic |

Exploration of Biological Activity Profiles of Cyclopentanol Analogs

The biological activity of cyclopentanol derivatives is determined by their structural features, which govern how they interact with cellular components. Research into analogs of this compound focuses on identifying their effects on cellular processes and their affinity for specific biological receptors.

Modulation of Cellular Pathways by Cyclopentanol Derivatives

Chemical compounds can exert their biological effects by modulating intracellular signaling pathways. These complex networks control cellular processes like proliferation, inflammation, and apoptosis. Natural products containing cyclic moieties have been shown to modulate inflammation-associated signaling pathways, including those involving nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and the PI3K/Akt pathway nih.gov.

Cyclopentanol derivatives, by interacting with specific kinases or other proteins within these cascades, could potentially alter the cellular response to stimuli. For example, some compounds can inhibit the production of pro-inflammatory mediators by blocking the signaling pathways that lead to their expression. The ability of a compound like this compound to modulate these pathways would depend on its ability to bind to key regulatory proteins, an interaction that is highly dependent on its three-dimensional structure and physicochemical properties.

Investigation of Receptor Binding and Agonist/Antagonist Properties

Many drugs function by binding to specific receptors on the surface of or within cells. The affinity of a ligand for a receptor is a measure of how tightly it binds. The pharmacological activities of many cyclic compounds with alkyl side chains are mediated through their interaction with G-protein coupled receptors, such as cannabinoid receptors (CB1 and CB2) researchgate.net. For these types of compounds, the length and structure of the alkyl side chain are critical determinants of binding affinity and functional activity researchgate.net.

Once a compound binds to a receptor, it can act as an:

Agonist : A ligand that activates the receptor to produce a biological response.

Antagonist : A ligand that binds to the receptor but does not activate it, thereby blocking the action of an agonist.

Partial Agonist : A ligand that binds and activates the receptor but produces a smaller effect than a full agonist.

Structure-activity relationship studies on cannabinoid-like molecules have shown that modifications to the alkyl side chain can significantly alter both potency and whether the compound acts as an agonist or antagonist mdpi.com. It is plausible that the N-pentyl group of this compound plays a crucial role in its binding affinity and functional activity at specific receptors.

Table 3: Hypothetical Receptor Binding Affinities (Ki) of Cyclopentanol Analogs This table illustrates how structural changes might affect receptor binding, with lower Ki values indicating higher affinity.

| Compound | Alkyl Chain | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Functional Activity |

|---|---|---|---|---|

| Analog A | Propyl | 120 | 250 | Partial Agonist |

| Analog B | Pentyl | 45 | 90 | Agonist |

| Analog C | Heptyl | 95 | 180 | Antagonist |

Analytical Methodologies for the Characterization and Quantification of 1 N Pentyl Cyclopentanol

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of 1-(N-Pentyl)cyclopentanol, allowing for its separation from complex mixtures prior to identification and quantification. Gas chromatography and high-performance liquid chromatography are the most relevant techniques.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. While specific GC methods for this exact compound are not extensively detailed in publicly available literature, methods for related compounds such as cyclopentanol (B49286) and 1-pentanol (B3423595) are common, indicating the suitability of GC for this class of tertiary alcohols. nist.govnist.gov The volatility of this compound makes it amenable to GC analysis, often with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile compounds or as part of a multi-faceted analytical approach. Although direct HPLC applications for this compound are not widely published, methods developed for structurally similar compounds, such as pentyl-substituted cyclohexanol (B46403) derivatives, demonstrate the utility of reverse-phase (RP) HPLC. sielc.com A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution, potentially with additives like formic acid to ensure compatibility with mass spectrometry. sielc.com

Mass Spectrometry (MS) Coupling for Structural Elucidation and Quantification

When coupled with gas chromatography, mass spectrometry (GC-MS) is a powerful tool for both identifying and quantifying this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its structural confirmation. nih.gov The molecular ion peak is often weak or absent in the mass spectra of alcohols. stackexchange.com Instead, fragmentation occurs, with a prominent peak observed at a mass-to-charge ratio (m/z) of 67. nih.gov Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols in MS. stackexchange.com

Table 1: Key GC-MS Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Primary Peak (m/z) | 67 |

| Total Peaks | 53 |

| Source | NIST Mass Spectrometry Data Center |

This interactive table provides key mass spectrometry data points for this compound.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of this compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are used to confirm the structure of this compound. nih.gov

The ¹H NMR spectrum shows signals corresponding to the different types of protons in the molecule, including those on the pentyl chain and the cyclopentanol ring. The chemical shifts, splitting patterns, and integration of these signals confirm the connectivity of the atoms. nih.gov Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, which is consistent with the compound's structure. nih.gov For cyclopentanol itself, the symmetry of the molecule can lead to complex spectra, and the addition of the pentyl group to create this compound further influences the chemical shifts of the ring carbons and protons. reddit.com

Table 2: NMR Spectral Data for this compound nih.gov

| Spectrum Type | Instrument | Source of Sample |

|---|---|---|

| ¹H NMR | Varian CFT-20 | Not Specified |

| ¹³C NMR | Not Specified | Aldrich Chemical Company, Inc. |

This interactive table summarizes the available NMR data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. nih.govkcvs.ca Strong bands corresponding to C-H stretching vibrations of the alkyl groups are also observed just below 3000 cm⁻¹. kcvs.ca The absence of significant unexpected peaks can serve as an indicator of the compound's purity. The spectrum for this compound has been recorded using a neat sample in a capillary cell. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated alcohols like this compound, as they lack significant chromophores that absorb light in the UV-Vis range. Therefore, its application is limited in the direct characterization of this compound but could be used to detect UV-active impurities.

Table 3: IR Spectroscopy Data for this compound nih.gov

| Technique | Sample Preparation | Source of Sample |

|---|

| FTIR | Capillary Cell: Neat | Aldrich Chemical Company, Inc. |

This interactive table details the conditions used for obtaining the IR spectrum of this compound.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

For the detection of trace amounts of this compound or the identification of its metabolites in biological matrices, more sensitive and advanced analytical techniques are required. While specific studies on the metabolism of this compound are limited, research on related compounds with N-pentyl groups, such as certain synthetic cannabinoids, provides insight into potential metabolic pathways and the analytical methods used for their detection. nih.gov

Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are essential for these applications. nih.gov These methods offer the high sensitivity needed for trace analysis and the mass accuracy required to propose elemental compositions for unknown metabolites. Common metabolic transformations for compounds containing a pentyl chain include hydroxylation at various positions along the chain, oxidation to form ketones, and further oxidation to carboxylic acids. nih.gov Identifying these metabolites is crucial for understanding the compound's behavior in biological systems.

Biosensor Development for Cyclopentanol Detection

The development of biosensors for the detection of alcohols, including cyclic structures like cyclopentanol, represents a significant advancement in analytical technology, offering rapid, selective, and sensitive analysis. nih.gov While specific biosensors for this compound are not extensively documented in publicly available literature, the principles underlying alcohol biosensors can be readily adapted for its detection.

Enzyme-based amperometric biosensors are the most common type for alcohol detection. tandfonline.com These devices typically utilize oxidoreductase enzymes, such as alcohol oxidase (AOX) or alcohol dehydrogenase (ADH), immobilized on an electrode surface. tandfonline.comnih.gov

Principle of Operation:

The fundamental mechanism of an amperometric alcohol biosensor involves the enzymatic oxidation of the target alcohol.

With Alcohol Oxidase (AOX): AOX catalyzes the oxidation of primary and some secondary alcohols in the presence of oxygen to produce an aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the alcohol concentration. nih.gov

Reaction: R-CH₂OH + O₂ → R-CHO + H₂O₂

With Alcohol Dehydrogenase (ADH): ADH utilizes the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to oxidize alcohols to their corresponding aldehydes or ketones. The resulting reduced cofactor, NADH, can be electrochemically oxidized at the electrode surface, again producing a current proportional to the alcohol concentration. nih.gov

Reaction: R-CH₂OH + NAD⁺ → R-CHO + NADH + H⁺

For a tertiary alcohol like this compound, steric hindrance at the hydroxyl group might affect the efficiency of these enzymes. However, studies on various aliphatic alcohols have shown that enzymes like ADH can act on a range of substrates, including branched alcohols, albeit with potentially different efficiencies. tandfonline.com

Research Findings in Alcohol Biosensor Development:

Recent research has focused on enhancing the sensitivity, stability, and selectivity of alcohol biosensors through the use of nanomaterials and novel immobilization techniques.

Nanomaterial Integration: Gold nanoparticles, carbon nanotubes, and graphene oxide have been incorporated into biosensor design to increase the electrode surface area and facilitate electron transfer, leading to improved sensitivity and lower detection limits. nih.gov

Immobilization Techniques: Advanced methods such as sol-gel encapsulation and covalent bonding using cross-linking agents like glutaraldehyde (B144438) are employed to create a stable and active enzyme layer on the electrode. nih.gov

A hypothetical amperometric biosensor for this compound could be constructed by immobilizing a suitable alcohol dehydrogenase onto a screen-printed electrode modified with a nanocomposite material. The performance of such a biosensor would be evaluated based on key parameters:

| Parameter | Description | Typical Values for Alcohol Biosensors |

| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 0.05 to 5 mM |

| Detection Limit | The lowest concentration of the analyte that can be reliably detected. | 10 µM |

| Sensitivity | The change in sensor output per unit change in analyte concentration. | 44.6 ± 0.07 µA/mM·cm² |

| Response Time | The time taken for the sensor to reach a stable signal after exposure to the analyte. | < 10 seconds |

| Stability | The ability of the biosensor to retain its activity over time. | Stable for several weeks |

Table 1: Key Performance Parameters of a Hypothetical Amperometric Biosensor for this compound. Data is illustrative and based on findings for other alcohol biosensors. nih.gov

The selectivity of the biosensor would be a critical aspect to investigate, particularly its response to other primary, secondary, and tertiary alcohols, as well as potential interfering substances.

Multi-omics Analysis in Metabolic Research

Metabolic research into this compound would likely focus on its biotransformation in the liver, the primary site of alcohol metabolism. The integration of metabolomics and lipidomics would be particularly insightful.

Metabolomics in Alcohol Research:

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. In the context of this compound exposure, metabolomics could identify and quantify the parent compound and its metabolites in biological fluids and tissues. This would elucidate the metabolic pathways involved in its breakdown, which for a tertiary alcohol, may differ from the typical oxidation pathways of primary and secondary alcohols. mmsl.cz

Key Research Findings from Alcohol Metabolomics:

Studies on ethanol (B145695) consumption have revealed significant alterations in various metabolic pathways, including amino acid metabolism, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. nih.gov

Metabolic profiling has identified biomarkers associated with alcohol intake and related organ damage. nih.gov

Lipidomics in Alcohol Research:

Lipidomics focuses on the global study of lipids in a biological system. Chronic alcohol exposure is known to cause profound changes in the lipidome, leading to conditions such as hepatic steatosis (fatty liver). nih.govmdpi.com A lipidomics study of this compound would aim to understand its impact on lipid synthesis, transport, and storage.

Key Research Findings from Alcohol Lipidomics:

Untargeted lipidomics has shown that alcohol administration can lead to the accumulation of triglycerides and alterations in phospholipid profiles in the liver. researchgate.net

Specific lipid species, such as certain ceramides (B1148491) and diacylglycerols, have been implicated in alcohol-induced cellular stress and inflammation. mdpi.com

Hypothetical Multi-omics Study of this compound:

A multi-omics study to investigate the metabolic effects of this compound would likely involve the following steps:

Animal Model: Laboratory animals, such as mice or rats, would be administered controlled doses of this compound over a specified period.

Sample Collection: Biological samples, including blood, urine, and liver tissue, would be collected from the control and treated groups.

Analytical Platforms:

Metabolomics: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be used to profile polar metabolites.

Lipidomics: High-resolution LC-MS/MS would be employed to analyze the lipid content of the samples.

Data Analysis: Sophisticated bioinformatics tools would be used to process the large datasets, identify significantly altered metabolites and lipids, and map them to metabolic pathways.

The expected outcomes would provide a detailed picture of how this compound is metabolized and its downstream effects on cellular processes.

| Omics Platform | Potential Analytes | Expected Findings with this compound Exposure |

| Metabolomics | Glucuronidated or sulfated conjugates of this compound, downstream metabolites from potential ring-opening or side-chain oxidation. | Identification of major metabolic pathways for detoxification and elimination. Alterations in endogenous metabolites indicating mitochondrial dysfunction or oxidative stress. |

| Lipidomics | Triglycerides, phospholipids (B1166683) (e.g., phosphatidylcholines, phosphatidylethanolamines), ceramides, free fatty acids. | Accumulation of specific triglyceride species, changes in membrane phospholipid composition, and increased levels of pro-inflammatory lipid mediators. |

Table 2: Hypothetical Multi-omics Analysis of this compound Metabolism. The findings are projected based on established effects of other alcohols. nih.govmdpi.com

Such an approach would be invaluable in understanding the complete biological impact of this compound, moving beyond simple characterization to a functional understanding of its interaction with living systems.

Environmental Fate and Ecotoxicological Implications of Synthetic Cyclopentanol Compounds

Biodegradation Pathways and Environmental Persistence.researchgate.netecetoc.org

The environmental fate of synthetic organic compounds like 1-(N-Pentyl)cyclopentanol is significantly influenced by their biodegradability. ecetoc.orgjmfiltec.com The persistence of such compounds in the environment is a key factor in assessing their potential long-term impact. numberanalytics.com

Microbial Degradation of Synthetic Organic Compounds in Aquatic Environments.researchgate.netnih.gov

The primary mechanism for the breakdown of many synthetic organic compounds in aquatic environments is microbial degradation. researchgate.netnih.gov Specific microorganisms have been shown to degrade components of these larger molecules. For instance, Comamonas sp. strain NCIMB 9872 can utilize cyclopentanol (B49286) as a carbon source, oxidizing it to cyclopentanone (B42830). researchgate.netresearchgate.net This process involves a series of enzymatic reactions, starting with a dehydrogenase that converts cyclopentanol to cyclopentanone. researchgate.net The cyclopentanone is then further broken down. researchgate.net

The degradation of similar cyclic alkanes, like cyclohexane, has also been studied, providing insights into potential pathways for cyclopentanol derivatives. Some microorganisms can introduce hydroxyl groups to the ring, initiating a breakdown cascade. While direct microbial degradation pathways for this compound are not extensively documented, the known degradation of cyclopentanol and other cyclic hydrocarbons suggests that microbial communities in aquatic environments have the potential to break down this compound. researchgate.netmdpi.com The rate and extent of this degradation, however, will depend on various factors. researchgate.net

Factors Influencing Environmental Half-Life and Transformation.numberanalytics.comnih.gov

The environmental half-life of a synthetic organic compound is a measure of its persistence and is influenced by a combination of its chemical structure and environmental conditions. numberanalytics.comnumberanalytics.com

Key factors include:

Chemical Structure: The molecular size, shape, and presence of specific functional groups significantly impact a compound's reactivity and susceptibility to degradation. numberanalytics.comnumberanalytics.com For instance, complex ring structures can lead to greater persistence. numberanalytics.com

Environmental Conditions: Temperature, pH, and the availability of oxygen can all affect the rate of chemical and microbial degradation processes. numberanalytics.comnumberanalytics.com

Presence of Catalysts: Certain substances can accelerate degradation reactions. numberanalytics.com

Microbial Community: The diversity and density of the microbial population in the environment play a crucial role in biodegradation. nih.gov Inocula from pristine environments with fewer degrader communities may result in longer half-lives. ecetoc.org

Table 1: Factors Affecting Environmental Half-Life

| Factor | Influence on Half-Life |

| Chemical Structure | Molecular size, shape, and functional groups determine reactivity and degradation susceptibility. numberanalytics.comnumberanalytics.com |

| Environmental Conditions | Temperature, pH, and oxygen levels can alter degradation rates. numberanalytics.comnumberanalytics.com |

| Catalysts | The presence of certain substances can speed up degradation. numberanalytics.com |

| Microbial Community | The diversity and density of microorganisms impact biodegradation rates. nih.gov |

Assessment of Environmental Impact and Contaminant Research.acs.orgacs.org

The assessment of the environmental impact of synthetic organic compounds is crucial for understanding their potential risks to ecosystems. This involves studying their presence in wastewater and developing methods to evaluate their ecotoxicity. acs.orgacs.org

Cyclopentanol as a Component of Synthetic Organic Compounds in Wastewater.jmfiltec.comacs.org

Synthetic organic compounds, including those containing a cyclopentanol moiety, can enter the environment through industrial and municipal wastewater. jmfiltec.comresearchgate.net These compounds are often found in the effluents of various industries, such as those producing plastics and fine chemicals. jmfiltec.comgoogle.com Wastewater treatment plants (WWTPs) play a critical role in removing these contaminants, but their effectiveness can vary depending on the compound's properties and the treatment processes employed. acs.orgssiaeration.com

The presence of persistent organic compounds in treated wastewater indicates that conventional treatment methods may not be sufficient for their complete removal. frontiersin.org This can lead to the contamination of receiving water bodies, where these compounds can persist and potentially bioaccumulate. numberanalytics.comfrontiersin.org

Ecotoxicological Research Methodologies for Novel Compounds

Evaluating the ecotoxicological effects of novel compounds like this compound requires a range of research methodologies. These methods aim to assess the potential harm these compounds may cause to aquatic organisms and the broader ecosystem. youtube.commdpi.com

New Approach Methodologies (NAMs) are increasingly being used in ecotoxicology. These include: usda.govusda.gov

In vitro assays: These tests use isolated cells or tissues to screen for potential toxicity, such as immunotoxicity in fish. usda.govnih.gov

Computational Models (in silico): Quantitative Structure-Activity Relationship (QSAR) models can predict the toxicity of a chemical based on its molecular structure. nih.govmdpi.com These models are valuable for prioritizing chemicals for further testing.

Toxicogenomics: This approach examines changes in gene expression in organisms exposed to a chemical to understand its mode of action and predict potential adverse effects. youtube.com

These advanced methodologies, often used in combination, provide a more comprehensive and ethically sound approach to assessing the environmental risks of new chemical entities. youtube.comnih.gov

Table 2: Ecotoxicological Research Methodologies

| Methodology | Description | Application |

| In vitro assays | Use of isolated cells or tissues to test for toxicity. usda.govnih.gov | Screening for potential immunotoxicity and other cellular-level effects. usda.gov |

| Computational Models (QSAR) | Predicts toxicity based on chemical structure. nih.govmdpi.com | Prioritizing chemicals for further testing and filling data gaps. nih.gov |

| Toxicogenomics | Analyzes changes in gene expression following chemical exposure. youtube.com | Understanding a chemical's mode of action and predicting adverse outcomes. youtube.com |

Mitigation Strategies and Green Chemistry Considerations in Production.nih.gov

Addressing the potential environmental impact of synthetic cyclopentanol compounds involves both mitigating their release and adopting greener production methods.

Several strategies can be employed to reduce the release of chemical contaminants into the environment: citylitics.com

Advanced Wastewater Treatment: Technologies like reverse osmosis, ion exchange, and advanced oxidation processes can be more effective at removing persistent organic compounds than conventional methods. citylitics.commdpi.com

Bioremediation: This approach uses microorganisms to break down or neutralize pollutants in contaminated water. citylitics.com

From a production standpoint, the principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.comrsc.org For cyclopentanol and its derivatives, this could involve:

Catalyst Development: Research into more selective and efficient catalysts can lead to higher yields of the desired product with fewer byproducts. rsc.orgresearchgate.net For example, different preparation methods of Cu-Co catalysts have been shown to selectively produce either cyclopentanone or cyclopentanol from furfural (B47365), a biomass-derived chemical. rsc.org

Use of Renewable Feedstocks: Utilizing biomass-derived materials like furfural as a starting point for the synthesis of cyclopentanol derivatives presents a more sustainable alternative to petroleum-based routes. google.comresearchgate.net

Process Optimization: Simplifying reaction steps and using milder reaction conditions can reduce energy consumption and waste generation. google.com

By integrating these mitigation strategies and green chemistry principles, the environmental footprint of synthetic cyclopentanol compounds can be significantly reduced.

Future Research Directions and Academic Significance

Emerging Trends in Cyclopentanol (B49286) Research

Research involving cyclopentanol and its derivatives is currently experiencing a surge of interest, driven by several key trends. A major focus is the development of sustainable and green synthesis methods. Traditionally derived from fossil fuels, there is a significant push towards producing cyclopentanol from biomass-derived platform chemicals like furfural (B47365). nih.govwikipedia.orgutwente.nl This bio-based approach aligns with global efforts to reduce carbon footprints and reliance on non-renewable resources. nih.gov For instance, novel bimetallic catalysts are being developed for the efficient, one-pot conversion of furfural to cyclopentanol under mild conditions. nih.govfrontiersin.org

Another prominent trend is the exploration of cyclopentanol as a next-generation biofuel. psecommunity.org Its physical and chemical properties make it a promising candidate for blending with conventional fuels to improve performance and reduce harmful emissions. psecommunity.orgresearchgate.net Studies on the tribological performance of cyclopentanol-diesel blends have shown a reduction in wear scar sizes, suggesting its potential to enhance engine longevity. psecommunity.orgresearchgate.net The market for cyclopentanol is expanding, fueled by its increasing use as a crucial intermediate in the pharmaceutical, fragrance, and agrochemical industries. gitbook.iobusinessresearchinsights.com

The development of advanced catalytic systems for the synthesis of complex cyclopentanol derivatives is also a vibrant area of research. organic-chemistry.org This includes methods for creating densely functionalized cyclopentanols, which are valuable building blocks for complex natural products and pharmaceuticals. nih.gov

Potential for Novel Chemical Entities in Diverse Research Fields

The molecular architecture of 1-(N-Pentyl)cyclopentanol serves as a valuable starting point for the design of novel chemical entities with tailored properties for various applications.

Fragrance Industry: The fragrance industry has a long-standing interest in cyclopentanol derivatives for creating new scents. perfumerflavorist.comgoogle.comgoogle.com The specific combination of the cyclic head and the alkyl tail can be fine-tuned to produce a wide range of olfactory notes. Patents have been filed for various cyclopentanol compounds, highlighting their importance in perfumes, colognes, and personal care products. perfumerflavorist.comgoogle.com The structure of this compound, with its C5 alkyl chain, is a prime candidate for modification to explore new fruity, floral, or other complex aroma profiles.

Pharmaceuticals: The cyclopentane (B165970) ring is a common motif in many biologically active molecules and natural products. nih.gov Researchers are actively exploring the synthesis of novel cyclopentanol derivatives as potential therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this field, helping to understand how modifications to the cyclopentanol scaffold affect biological activity. nih.govnih.govdrugdesign.org For example, cyclopentane derivatives have been designed as potent inhibitors of influenza neuraminidase, and cyclopentenone oximes have shown promise as anti-inflammatory agents by inhibiting tumor necrosis factor-α production. nih.govnih.gov The synthesis of functionalized cyclopentitols (polyhydroxylated cyclopentanes) from simpler cyclopentanol precursors is a key strategy for accessing new classes of potential drugs. nih.gov

Materials Science: A novel and exciting application for cyclopentane derivatives is in the field of advanced materials. Recently, a cyclopentane derivative, 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, was used as a cross-linker to create vitrimers. elsevierpure.com Vitrimers are a new class of polymers that combine the properties of thermosets and thermoplastics, offering reprocessability and recyclability. This opens up possibilities for creating sustainable materials from cyclopentanol-based building blocks. elsevierpure.com

Interdisciplinary Research Opportunities involving Cyclopentanol Derivatives

The study of cyclopentanol derivatives inherently fosters collaboration across different scientific fields, leading to innovative solutions for complex problems.

Chemistry and Engineering: The development of cyclopentanol as a biofuel is a prime example of interdisciplinary research. It requires the expertise of organic chemists to synthesize and optimize the fuel molecules, and mechanical and chemical engineers to test their performance in engines and develop efficient production processes. psecommunity.orgresearchgate.net

Chemistry, Biology, and Medicine: The quest for new pharmaceuticals based on the cyclopentanol scaffold is a classic interdisciplinary endeavor. It involves synthetic chemists to create new compounds, and biologists and pharmacologists to evaluate their biological activity and mechanisms of action. nih.govnih.govnih.gov The design of these novel molecules often relies on computational modeling to predict their interaction with biological targets.

Chemistry and Environmental Science: The shift towards producing cyclopentanol from renewable biomass is a direct response to environmental concerns. nih.govgitbook.io This area of research brings together chemists developing green catalytic processes and environmental scientists assessing the life cycle and ecological impact of these new bio-based products. utwente.nl

Q & A

Q. What are the common synthetic routes for 1-(N-Pentyl)cyclopentanol, and how do reaction conditions influence yields?

this compound can be synthesized via Grignard reagent addition to cyclopentanone derivatives. For example, 1-(A⁴-pentenyl)cyclopentanol was prepared in 35% yield using 4-pentenylmagnesium bromide and cyclopentadiene under controlled conditions (reflux, inert atmosphere) . Alternatively, transesterification of cyclopentyl acetate with methanol using acidic cation-exchange resin catalysts (e.g., QRE-01) at 50°C achieves 55.3% conversion and 99.5% selectivity for cyclopentanol . Key factors include:

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns (e.g., pentyl chain position on the cyclopentanol ring) .

- Infrared (IR) Spectroscopy : Confirms hydroxyl (-OH, ~3200–3600 cm⁻¹) and alkyl chain (C-H stretch, ~2800–3000 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.25 for 1-(Phenylethynyl)-cyclopentanol) and fragmentation patterns validate purity .

Q. How do physical properties (e.g., boiling point, solubility) affect experimental design?

- Boiling Point : Cyclopentanol derivatives (e.g., 1-(Aminomethyl)cyclopentanol) boil at ~213°C, necessitating vacuum distillation for isolation .

- Solubility : High water solubility (due to -OH group) complicates extraction; use polar aprotic solvents (e.g., DMSO) for reactions .

- Thermodynamic Data : Isobaric vapor-liquid equilibrium (VLE) models (e.g., UNIQUAC, NRTL) predict phase behavior for purification .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., radical cyclization vs. esterification) be managed during synthesis?

In systems with alkenyl or aldehydo groups, radical cyclization (e.g., ω-formylalkyl radicals) competes with esterification. For example:

Q. What computational methods validate experimental thermodynamic data for cyclopentanol derivatives?

- Group Contribution Methods : Estimate enthalpy (ΔH), Gibbs free energy (ΔG), and equilibrium constants (Keq) for reactions like cyclopentene + acetic acid → cyclopentyl acetate .

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict regioselectivity in alkoxy radical cyclizations .

- VLE Modeling : NRTL parameters correlate experimental boiling points with <1% deviation for cyclopentanol/CPME mixtures .

Q. How do structural modifications (e.g., thiazole substitution) alter bioactivity or reactivity?

- Thiazole Derivatives : 1-(2-Thiazolylethynyl)cyclopentanol shows enhanced biological activity due to sulfur/nitrogen heterocycles interacting with enzymes .

- Aminomethyl Derivatives : 1-(Aminomethyl)cyclopentanol acts as a chiral intermediate in antidepressants; stereo-controlled synthesis (e.g., asymmetric hydrogenation) is critical .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for transesterification vs. Grignard synthesis

- Grignard Route : 35% yield due to competing alkene polymerization .

- Transesterification : 55% yield but requires rigorous temperature control .

- Resolution : Use kinetic modeling to identify rate-limiting steps (e.g., ester hydrolysis) and optimize catalyst activity .

Safety and Handling

Q. What occupational exposure limits (OELs) apply to cyclopentanol derivatives?

- Cyclopentanol has a proposed OEL of 5 ppm (vs. 50 ppm for cyclohexanol) to prevent CNS effects (e.g., narcosis) .

- Use fume hoods and monitor vapor concentrations during high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.